molecular formula C7H13NO3 B115367 Methyl 4-hydroxypiperidine-2-carboxylate CAS No. 144913-66-6

Methyl 4-hydroxypiperidine-2-carboxylate

Cat. No. B115367
CAS RN: 144913-66-6
M. Wt: 159.18 g/mol
InChI Key: XYDFSCGFCFYWNY-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxypiperidine-2-carboxylate” is a chemical compound with the CAS Number: 144913-66-6 . It has a molecular weight of 159.19 and its IUPAC name is methyl 4-hydroxy-2-piperidinecarboxylate .


Synthesis Analysis

The synthesis of “Methyl 4-hydroxypiperidine-2-carboxylate” involves the use of triethylamine in dioxane and water at 0°C . The product was obtained from 4-hydroxy-piperidine-2-carboxylic acid methyl ester (2.2 g, 13.8 mmol) in dioxane (40 mL) and water (20 mL) at 0°C with triethylamine (4.2 g, 40.2 mmol) and di-tert-butyl dicarbonate (4.5 g, 20.6 mmol) .


Molecular Structure Analysis

The InChI code for “Methyl 4-hydroxypiperidine-2-carboxylate” is 1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3 . This code provides a unique representation of the molecule’s structure.

It should be stored under an inert atmosphere at 2-8°C . The compound has a molecular weight of 159.19 .

Scientific Research Applications

Crystallographic Studies It aids in understanding hydrogen bonding in piperidinium derivatives, contributing to crystallographic research (Freytag & Jones, 1999).

Anticancer Drug Synthesis This compound is instrumental in synthesizing substituted acridine-4-carboxylic acids and anticancer drugs like DACA (Gamage et al., 1997).

Intermolecular Interaction Studies Research on methylation effects for intermolecular interactions and lipophilicity in certain acids involves this compound (Katrusiak, Piechowiak, & Katrusiak, 2011).

Lipid Peroxidation Product Analysis It plays a role in the study of lipid peroxidation products like 4-Hydroxy-2-nonenal, important in understanding cellular oxidative stress (Spickett, 2013).

CO2 Solubility in Ionic Liquids This compound is significant in researching CO2 solubility in N-methyl-2-hydroxyethylammonium protic ionic liquids, relevant for CO2 capture and environmental studies (Mattedi et al., 2011).

Antiviral Compound Synthesis Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate's methylation is investigated for potential as Hepatitis B Virus replication inhibitors (Kovalenko et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-hydroxypiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDFSCGFCFYWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxypiperidine-2-carboxylate

Synthesis routes and methods I

Procedure details

A solution of compound 12 (7 g, 1 eq.) and Pd/C (1.4 g, 20 w %) in dry ethanol (110 mL) was stirred overnight at room temperature under hydrogen. The mixture was filtered, and the filtrate was evaporated to give compound 31 as a yellow oil in quantitative yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.34-1.48 (m, 2H), 1.84 (s, 2H), 1.90-1.96 (m, 1H), 2.27-2.33 (m, 1H), 2.60-2.67 (m, 1H), 3.21 (dt, J=3.86 and 12.79 Hz, 1H), 3.38 (dd, J=3.08 and 10.91 Hz, 1H), 3.70-3.78 (m, 1H), 3.75 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of the product of step B (600 mg, 2.4 mmol) in methanol (15 mL) was added 10% palladium on carbon (60 mg) and ammonium formate (1.26 g, 20.0 mmol). The reaction mixture was heated to reflux for 2 h, cooled to ambient temperature then filtered through Celite. The filtrate was concentrated in vacuo to afford methyl 4-hydroxypiperidine-2-carboxylate (470 mg, 95%) as a colorless oil which was carried forward without purification: 1H NMR (CDCl3, 400 MHz) δ 3.76-3.74 (m, 4H), 3.44-3.41 (m, 1H), 3.26-3.21 (m, 1H), 2.70-2.63 (m, 1H), 2.33-2.28 (m 1H), 1.91-1.90 (m, 1H), 1.50-1.40 (m, 2H).
Name
product
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxypiperidine-2-carboxylate
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Methyl 4-hydroxypiperidine-2-carboxylate
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Methyl 4-hydroxypiperidine-2-carboxylate
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Methyl 4-hydroxypiperidine-2-carboxylate
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Methyl 4-hydroxypiperidine-2-carboxylate
Reactant of Route 6
Methyl 4-hydroxypiperidine-2-carboxylate

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